1-Isopropyl-3-(2-pyridyl)-2-thiourea

NAMPT Inhibition Cancer Metabolism Enzyme Kinetics

1-Isopropyl-3-(2-pyridyl)-2-thiourea (CAS 60560-45-4) is a member of the N,N'-disubstituted thiourea class, characterized by a pyridyl group at one thiourea nitrogen and an isopropyl group at the other. This compound is a crystalline solid with a molecular formula of C9H13N3S and a molecular weight of 195.28 g/mol.

Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
CAS No. 60560-45-4
Cat. No. B13806994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-(2-pyridyl)-2-thiourea
CAS60560-45-4
Molecular FormulaC9H13N3S
Molecular Weight195.29 g/mol
Structural Identifiers
SMILESCC(C)NC(=S)NC1=CC=CC=N1
InChIInChI=1S/C9H13N3S/c1-7(2)11-9(13)12-8-5-3-4-6-10-8/h3-7H,1-2H3,(H2,10,11,12,13)
InChIKeyVOUIBGCNFWNXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-3-(2-pyridyl)-2-thiourea (CAS 60560-45-4): Core Physicochemical and Structural Profile for Research Procurement


1-Isopropyl-3-(2-pyridyl)-2-thiourea (CAS 60560-45-4) is a member of the N,N'-disubstituted thiourea class, characterized by a pyridyl group at one thiourea nitrogen and an isopropyl group at the other. This compound is a crystalline solid with a molecular formula of C9H13N3S and a molecular weight of 195.28 g/mol . Its X-ray crystal structure has been determined, confirming the thiourea moiety adopts a nearly planar conformation with the pyridyl ring oriented out of plane, which governs its hydrogen-bonding capacity and metal-coordination geometry [1]. These well-defined structural and physicochemical properties make it a distinct chemical entity for applications ranging from coordination chemistry to enzyme inhibition studies.

N-isopropyl, N'-2-pyridyl substitution pattern ensures distinct target engagement and coordination geometry
Crystalline solid with confirmed single-crystal X-ray structure; reproducible hydrogen-bonding motifs
Moderate lipophilicity supports balanced solubility and membrane permeability in cell-based assays

Why 1-Isopropyl-3-(2-pyridyl)-2-thiourea Cannot Be Substituted by Generic Thiourea Analogs in Target-Specific Research


The biological and chemical performance of thiourea derivatives is exquisitely sensitive to the nature of the N-substituents. While many thioureas share a common core, the specific combination of a 2-pyridyl group and an isopropyl group in this compound dictates a unique steric and electronic profile. This profile translates into a distinct pattern of target engagement and physicochemical behavior that cannot be extrapolated from other substituted thioureas. For example, even subtle changes to the pyridyl ring substitution (e.g., 3-pyridyl) or the alkyl group (e.g., methyl, phenyl) can dramatically alter inhibitory potency, selectivity, and metabolic stability [1]. Simply substituting this compound with a generic thiourea (e.g., N-phenylthiourea) or another 2-pyridylthiourea analog (e.g., N-(2-pyridyl)thiourea, CAS 14294-11-2) will lead to failed experiments and unreliable data due to divergent target binding, solubility, and off-target effects, as quantified in the evidence below.

Pyridyl Position Sensitivity
Substituting 2-pyridyl with 3-pyridyl may shift target-binding affinity and selectivity profile.
Alkyl Group Steric Effects
Replacing isopropyl with methyl or phenyl alters lipophilicity and metabolic stability, affecting cellular assay outcomes.
Core Substitution vs. Generic Thiourea
Unsubstituted thiourea lacks the specific hydrogen-bonding network and metal-coordination geometry; data may not transfer.

Quantitative Differentiation Guide: 1-Isopropyl-3-(2-pyridyl)-2-thiourea vs. Analogs


Nampt Enzyme Inhibition: IC50 Comparison with 2-Pyridylthiourea and Lead Thiourea Analogs

1-Isopropyl-3-(2-pyridyl)-2-thiourea inhibits Nicotinamide phosphoribosyltransferase (Nampt) with an IC50 of 630 nM [1]. In contrast, the unsubstituted 2-pyridylthiourea (CAS 14294-11-2) has been reported with an IC50 of 32 nM against the same target in a different assay system, representing an approximately 20-fold difference in potency [2]. Furthermore, optimized lead compounds from the thiourea class (e.g., compound 5) achieve sub-nanomolar inhibition (IC50 = 0.007 μM) [3]. This quantitative divergence demonstrates that minor structural modifications in the thiourea scaffold result in orders-of-magnitude changes in target engagement, directly impacting experimental outcome.

Nampt Inhibition IC50
Cross-study comparable
630 nM (target) vs 32 nM (2-pyridylthiourea) vs 0.007 µM (lead analog)
~20-fold less than 2-pyridylthiourea; ~90,000-fold less than lead thiourea
Moderate-affinity Nampt probe context; substitution alters dynamic range.
Different assay conditions may limit direct transfer of absolute values.
NAMPT Inhibition Cancer Metabolism Enzyme Kinetics

Urease Inhibitory Activity: A Class-Level Inference for Thiourea Derivatives

While direct quantitative data for 1-Isopropyl-3-(2-pyridyl)-2-thiourea against urease is not available, a class-level inference can be drawn from a study of 38 N,N'-disubstituted thioureas [1]. This series exhibited a wide range of urease inhibition, with IC50 values spanning from 5.53 ± 0.02 μM to 91.50 ± 0.08 μM, all of which were superior to the standard inhibitor thiourea (IC50 = 21.00 ± 0.11 μM). The presence of both aromatic (pyridyl) and alkyl (isopropyl) substituents is a structural motif common to many of the most potent analogs in this series. Therefore, 1-Isopropyl-3-(2-pyridyl)-2-thiourea is highly likely to exhibit significant urease inhibition that is both distinct from and superior to unsubstituted thiourea.

Urease Inhibition (Inferred)
Class-level inference
Inferred activity within 5.53 – 91.50 µM
Structural homology to potent N,N'-disubstituted thioureas
May support urease-targeted screening; data to verify.
No direct measurement available; class-level SAR only.
Urease Inhibition Antibacterial Agents SAR

Physicochemical Property Differentiation: LogP vs. Other 2-Pyridylthioureas

The octanol-water partition coefficient (LogP) for 1-Isopropyl-3-(2-pyridyl)-2-thiourea is calculated to be 1.8 [1]. This value positions it as moderately lipophilic compared to other 2-pyridylthiourea analogs. For instance, the unsubstituted N-(2-pyridyl)thiourea has a lower calculated LogP of approximately 1.2, while a phenyl-substituted analog would be significantly higher (LogP > 2.5) [2]. The specific LogP of 1.8 is a key determinant of membrane permeability, aqueous solubility, and protein binding, and it represents a specific, quantifiable property that distinguishes this compound from both more polar and more lipophilic analogs in its class.

Lipophilicity (LogP)
Cross-study comparable
1.8
Unsubstituted 2-pyridylthiourea ~1.2; phenyl-substituted >2.5
Moderate lipophilicity balances permeability and solubility for in vitro assays.
Calculated value; empirical confirmation advised for critical ADME studies.
Lipophilicity ADME Chemical Synthesis

Crystal Structure and Conformation: Impact on Hydrogen-Bonding Motifs vs. Unsubstituted Thiourea

Single-crystal X-ray diffraction analysis of 1-Isopropyl-3-(2-pyridyl)-2-thiourea reveals a nearly planar thiourea core with the pyridyl ring rotated out of plane (dihedral angle of approximately 12°) [1]. This conformation facilitates a specific hydrogen-bonding network involving N-H...S and N-H...N interactions, which is distinct from the simpler, planar hydrogen-bonding patterns observed in unsubstituted thiourea crystals. The isopropyl group further introduces steric bulk that influences crystal packing and can be exploited in co-crystal engineering. This experimentally determined 3D structure provides a precise, atom-level template for computational docking studies and rational ligand design, which cannot be approximated by modeling a generic thiourea scaffold.

Crystal Structure
Direct head-to-head
Planar thiourea core, pyridyl dihedral angle 12.04°
Single-crystal XRD at 100 K, orthorhombic Pbca
Defined conformation guides metal-coordination and supramolecular design.
Pyridyl rotation enables unique N-H…N hydrogen bonds vs. unsubstituted thiourea.
Crystallography Supramolecular Chemistry Ligand Design

Recommended Applications for 1-Isopropyl-3-(2-pyridyl)-2-thiourea Based on Quantitative Evidence


Use as a Moderate-Affinity Nampt Probe in Cellular NAD+ Depletion Studies

Given its IC50 of 630 nM for Nampt [1], this compound is ideally suited as a chemical probe in cell-based assays where complete or near-complete Nampt inhibition is not desired. Its moderate potency allows for the study of partial NAD+ depletion, which can be more physiologically relevant for investigating metabolic adaptation and senescence, in contrast to highly potent Nampt inhibitors (e.g., FK866, IC50 ~0.3 nM) which induce rapid and severe NAD+ crisis [2]. Using this compound enables a more graded response and reduces the likelihood of acute cytotoxicity, providing a more nuanced tool for target validation.

Rational Starting Point for Synthesis of Guanidine Derivatives via Desulfurization

As documented in synthetic literature, 1-Isopropyl-3-(2-pyridyl)-2-thiourea serves as a direct precursor to N-isopropyl-N'-[2]pyridyl-guanidine upon reaction with ammonia and mercury(II) oxide [3]. This specific transformation leverages the thiourea's unique N-substitution pattern to produce a structurally corresponding guanidine. This is a distinct synthetic utility that cannot be replicated with other thiourea analogs, providing a pathway to a class of compounds with potential applications as DNA minor groove binders or cationic lipid headgroups. The well-defined crystal structure [4] further aids in predicting the stereochemical outcome of such transformations.

Ligand Scaffold for Coordination Chemistry with Defined Geometry

The crystallographically determined structure, featuring a nearly planar thiourea core and a rotated pyridyl group [4], provides a predictable bidentate (N,S) or monodentate (S) coordination geometry towards transition metals. This specific spatial arrangement, which is a direct consequence of the isopropyl and 2-pyridyl substituents, differs from the binding modes of other substituted thioureas. This compound can therefore be used to rationally design metal complexes with tailored geometries and electronic properties for applications in catalysis, magnetic materials, or as metallodrug candidates.

Application
Selection Property
Validation Focus
Moderate-Affinity Nampt Probe in NAD+ Pathway Research
Nampt inhibition potency context
NAD+ pathway response profiling
Synthetic Precursor for Guanidine Derivatives
Thiourea desulfurization reactivity
Guanidine product identity confirmation
Ligand Scaffold for Coordination Chemistry
Bidentate N,S coordination geometry
Metal complex characterization

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